molecular formula C12H16INO3 B13505430 tert-butyl N-(2-iodo-5-methoxyphenyl)carbamate

tert-butyl N-(2-iodo-5-methoxyphenyl)carbamate

Cat. No.: B13505430
M. Wt: 349.16 g/mol
InChI Key: ADWNCFOQMSVOLH-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-iodo-5-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H16INO3. It is a derivative of carbamate, featuring a tert-butyl group, an iodine atom, and a methoxy group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(2-iodo-5-methoxyphenyl)carbamate can be synthesized through a multi-step process. One common method involves the protection of an amine group with a tert-butyl carbamate (Boc) group, followed by iodination and methoxylation of the phenyl ring. The reaction conditions typically involve the use of di-tert-butyl dicarbonate (Boc2O) under basic conditions to introduce the Boc group . Iodination can be achieved using iodine or other iodinating agents, while methoxylation can be performed using methanol in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-iodo-5-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

tert-Butyl N-(2-iodo-5-methoxyphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-iodo-5-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-iodo-4-methoxyphenyl)carbamate
  • tert-Butyl N-(2-iodo-3-methoxyphenyl)carbamate
  • tert-Butyl N-(2-iodo-6-methoxyphenyl)carbamate

Uniqueness

tert-Butyl N-(2-iodo-5-methoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the iodine atom and methoxy group in specific positions can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H16INO3

Molecular Weight

349.16 g/mol

IUPAC Name

tert-butyl N-(2-iodo-5-methoxyphenyl)carbamate

InChI

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,1-4H3,(H,14,15)

InChI Key

ADWNCFOQMSVOLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)I

Origin of Product

United States

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